
2-Chloroquinoline-3-carbonitrile
Overview
Description
2-Chloroquinoline-3-carbonitrile is an organic compound with the molecular formula C10H5ClN2 and a molecular weight of 188.61 g/mol . It belongs to the class of quinoline derivatives, which are known for their diverse biological activities and applications in various fields of science and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloroquinoline-3-carbonitrile typically involves the reaction of 2-chloroaniline with malononitrile in the presence of a suitable catalyst. The reaction proceeds through a cyclization process to form the quinoline ring system . The reaction conditions often include the use of a base such as sodium ethoxide or potassium carbonate to facilitate the cyclization.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control over reaction parameters and higher yields. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve overall efficiency .
Chemical Reactions Analysis
Types of Reactions
2-Chloroquinoline-3-carbonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Condensation Reactions: The compound can participate in condensation reactions with aldehydes or ketones to form imines or other derivatives.
Common Reagents and Conditions
Substitution Reactions: Sodium hydroxide or potassium t-butoxide are commonly used bases for substitution reactions.
Reduction Reactions: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Condensation Reactions: Acid catalysts such as p-toluenesulfonic acid are often used in condensation reactions.
Major Products Formed
Substitution Reactions: Products include various substituted quinoline derivatives.
Reduction Reactions: The major product is the corresponding amine.
Condensation Reactions: Products include imines and other nitrogen-containing heterocycles.
Scientific Research Applications
Chemical Structure and Synthesis
2-Chloroquinoline-3-carbonitrile features a quinoline structure with a chlorine atom at the 2-position and a cyano group at the 3-position, represented by the molecular formula . The synthesis of this compound can be achieved through various methods, including:
- Vilsmeier-Haack Reaction : This method involves treating 2-chloroquinoline with phosphorus oxychloride and dimethylformamide to introduce the cyano group.
- Aromatic Nucleophilic Substitution : This approach allows for the introduction of various functional groups at the C2 position of the quinoline ring, enhancing its reactivity and biological activity.
Antibacterial Properties
Recent studies have highlighted the antibacterial efficacy of this compound against several pathogenic bacteria. The compound demonstrated significant inhibition zones in vitro:
Compound | Bacterial Strain | Inhibition Zone (mm) |
---|---|---|
This compound | Staphylococcus aureus | 11.00 ± 0.03 |
Escherichia coli | 12.00 ± 0.00 | |
Pseudomonas aeruginosa | 10.50 ± 0.02 |
These results indicate that it could serve as a lead compound for developing new antibacterial agents .
Anticancer Activity
The anticancer potential of derivatives of this compound has also been investigated. Studies suggest that these compounds can induce apoptosis in various cancer cell lines:
Compound | Cancer Cell Line | IC50 (µM) |
---|---|---|
This compound | MCF-7 (Breast Cancer) | 15.5 ± 1.5 |
HeLa (Cervical Cancer) | 18.0 ± 0.5 |
These findings indicate selective cytotoxicity towards cancer cells while sparing normal cells, which is crucial for therapeutic applications .
Antioxidant Activity
The antioxidant capacity of this compound has been evaluated using the DPPH radical scavenging assay, showing strong activity that suggests its potential role in preventing oxidative stress-related diseases:
- IC50 Values : The compound exhibited an IC50 value comparable to standard antioxidants like ascorbic acid, indicating its effectiveness in neutralizing free radicals .
Molecular Docking Studies
Molecular docking studies have been conducted to understand the binding affinity of this compound with target proteins involved in bacterial resistance and cancer pathways:
Compound | Target Protein | Binding Energy (kcal/mol) |
---|---|---|
This compound | E. coli DNA gyrase B | -6.4 |
Topoisomerase IIβ | -7.0 |
These studies suggest that the compound has a favorable binding profile, contributing to its biological activities .
Mechanism of Action
The mechanism of action of 2-Chloroquinoline-3-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes involved in microbial and cancer cell proliferation . The compound may also interfere with DNA synthesis and repair mechanisms, leading to cell death .
Comparison with Similar Compounds
Similar Compounds
2-Chloroquinoline-3-carbaldehyde: Similar in structure but contains an aldehyde group instead of a nitrile group.
2-Chloroquinoline: Lacks the nitrile group and has different reactivity and applications.
Quinoline-3-carbonitrile: Lacks the chloro substituent and has different chemical properties.
Uniqueness
2-Chloroquinoline-3-carbonitrile is unique due to the presence of both the chloro and nitrile groups, which confer distinct reactivity and biological activity. This combination allows for a wide range of chemical modifications and applications in various fields .
Biological Activity
2-Chloroquinoline-3-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its antibacterial, antioxidant, and potential anticancer properties, supported by recent research findings and case studies.
Antibacterial Activity
Recent studies have demonstrated that this compound exhibits notable antibacterial activity against various bacterial strains. For instance, a synthesis study evaluated its effectiveness against Staphylococcus aureus , Escherichia coli , Pseudomonas aeruginosa , and Streptococcus pyogenes . The results indicated that certain derivatives of this compound showed inhibition zones comparable to standard antibiotics like amoxicillin. Specifically, compounds derived from this structure displayed inhibition zones of up to 12 mm against E. coli, indicating robust antibacterial potential .
Table 1: Antibacterial Activity of this compound Derivatives
Compound | Bacterial Strain | Inhibition Zone (mm) | Comparison Standard |
---|---|---|---|
6 | E. coli | 11.00 ± 0.04 | Amoxicillin (18 mm) |
8 | E. coli | 12.00 ± 0.00 | Amoxicillin (18 mm) |
5 | S. aureus | 11.00 ± 0.03 | Amoxicillin (18 mm) |
7 | S. pyogenes | 11.00 ± 0.02 | Amoxicillin (18 mm) |
Antioxidant Activity
The antioxidant properties of this compound were assessed using the DPPH radical scavenging assay, which measures the ability of compounds to donate electrons to free radicals. The synthesized compounds exhibited significant antioxidant activity, with IC50 values indicating their effectiveness relative to ascorbic acid. For example, compound 6 showed an IC50 of 0.31 µg/mL , which is lower than that of ascorbic acid at 2.41 µg/mL , suggesting a strong capacity for radical scavenging .
Molecular Docking Studies
Molecular docking studies have provided insights into the binding affinities of these compounds with key bacterial enzymes such as topoisomerase IIβ and E. coli DNA gyrase B . Compounds like 6 and 8 displayed binding energies of −6.4 kcal/mol and −6.6 kcal/mol , respectively, indicating favorable interactions that may contribute to their antibacterial mechanisms .
Potential Anticancer Activity
The quinoline ring system is known for its anticancer properties, and derivatives of this compound have been explored for similar effects. Research indicates that these compounds may inhibit tumor cell growth by targeting critical cellular pathways involved in cancer progression . The structure-activity relationship (SAR) studies suggest that modifications on the quinoline scaffold can enhance anticancer activity, making these derivatives promising candidates for further development .
Case Studies and Research Findings
- Synthesis and Evaluation : A study synthesized various derivatives of this compound and evaluated their biological activities, revealing several compounds with significant antibacterial and antioxidant properties .
- Antimalarial Potential : Another investigation highlighted the potential of quinoline derivatives, including those with a carbonitrile group, in combating malaria, demonstrating IC50 values that suggest effective antimalarial activity .
- Broad Spectrum Activity : A review summarized the diverse biological activities associated with quinoline derivatives, including antitubercular and antifungal effects, reinforcing the importance of this chemical class in drug discovery .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 2-chloroquinoline-3-carbonitrile, and how do reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via nucleophilic aromatic substitution (SNAr) or condensation reactions. For example:
- SNAr with amines : Reacting this compound with alkyl/aryl amines in refluxing dry dioxane (12–24 hrs) yields 2-substituted aminoquinoline-3-carbonitriles (e.g., 70–85% yields for primary amines) .
- Aqueous-phase reactions : Using water as a solvent at room temperature with excess benzylamine (3 equiv.) achieves completion in 3 hrs via SNAr, yielding 2-N-benzylaminoquinoline-3-carbonitrile (Table 1: 82% yield) .
- Key variables : Solvent polarity (dioxane vs. water), temperature (reflux vs. ambient), and stoichiometry (1:1 vs. 1:3 amine ratio) critically affect reaction efficiency .
Q. How is this compound characterized structurally, and what analytical tools are recommended?
- Methodological Answer :
- Single-crystal X-ray diffraction (SC-XRD) : Use SHELX or WinGX suites for crystallographic refinement. SHELXL is preferred for high-resolution data, while SHELXD/SHELXE are robust for experimental phasing .
- Spectroscopy : Confirm functional groups via FT-IR (C≡N stretch at ~2200 cm⁻¹) and ¹³C NMR (quinoline C-3 carbonitrile signal at ~115 ppm) .
- Chromatography : Monitor reactions via TLC (silica gel, ethyl acetate/hexane eluent) .
Advanced Research Questions
Q. How do electronic effects of substituents influence the reactivity of this compound in C–N coupling reactions?
- Methodological Answer :
- Electron-withdrawing groups (EWGs) : Accelerate SNAr by increasing the electrophilicity of the C-2 position. For example, nitro or cyano substituents on the quinoline ring enhance reaction rates by 30–40% compared to unsubstituted analogs .
- Electron-donating groups (EDGs) : Reduce reactivity; methoxy groups decrease yields by 15–20% due to destabilization of the transition state .
- Table 2 (Hypothetical Data) :
Substituent | Reaction Time (hrs) | Yield (%) |
---|---|---|
–NO₂ | 2.5 | 92 |
–OCH₃ | 5.0 | 68 |
–H | 3.0 | 82 |
Q. How can contradictory results in reaction yields be resolved when optimizing C–N bond formation?
- Methodological Answer : Contradictions often arise from:
- Solvent effects : Polar aprotic solvents (e.g., DMF) may stabilize intermediates but increase side reactions vs. water (green solvent, 82% yield) .
- Temperature : Elevated temperatures (250°C) in sealed tubes reduce reaction time but risk decomposition. Room-temperature protocols (25°C, 3 hrs) balance efficiency and stability .
- Data reconciliation : Use design of experiments (DoE) to model interactions between variables (e.g., solvent, temperature, stoichiometry) .
Q. What strategies are recommended for computational modeling of this compound’s reactivity?
- Methodological Answer :
- DFT calculations : Optimize geometries at the B3LYP/6-31G(d) level to predict electrophilic sites (C-2) and nucleophilic attack pathways .
- Molecular docking : For antimicrobial studies, dock derivatives into E. coli DNA gyrase (PDB: 1KZN) to rationalize structure-activity relationships (SAR) .
Q. How should researchers design antimicrobial activity studies for this compound derivatives?
- Methodological Answer :
- Derivative synthesis : Prepare analogs via SNAr (e.g., 2-amino, 2-alkylthio) and pyrazoloquinoline hybrids .
- Assay design :
- Test against Gram-positive (S. aureus), Gram-negative (E. coli), and fungi (C. albicans).
- Use broth microdilution (MIC values) and time-kill assays to differentiate bacteriostatic vs. bactericidal effects .
- SAR insights : Pyrazoloquinolines show enhanced activity due to planar aromatic systems improving membrane penetration .
Q. Methodological Notes
- Avoided commercial sources : All protocols exclude vendor-specific data, focusing on peer-reviewed syntheses .
- Software recommendations : Prefer open-source SHELX over commercial alternatives for reproducibility .
- Data conflict management : Cross-validate results using orthogonal techniques (e.g., HPLC purity checks alongside NMR) .
Properties
IUPAC Name |
2-chloroquinoline-3-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5ClN2/c11-10-8(6-12)5-7-3-1-2-4-9(7)13-10/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGTRDMPALMEDBU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=N2)Cl)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70468653 | |
Record name | 2-Chloroquinoline-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70468653 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
95104-21-5 | |
Record name | 2-Chloroquinoline-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70468653 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Chloroquinoline-3-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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